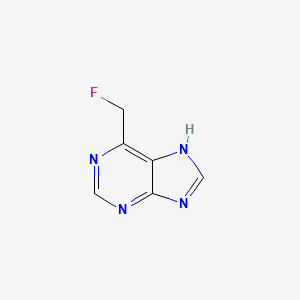
1H-Purine, 6-(fluoromethyl)-
Overview
Description
1H-Purine, 6-(fluoromethyl)- is a fluorinated derivative of purine, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1H-Purine, 6-(fluoromethyl)- can be achieved through several routes:
Chemical Reactions Analysis
1H-Purine, 6-(fluoromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring and the fluoromethyl group.
Scientific Research Applications
1H-Purine, 6-(fluoromethyl)- has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting purine metabolism and signaling pathways.
Chemical Biology: It serves as a probe in studying enzyme mechanisms and interactions involving purine derivatives.
Positron Emission Tomography (PET): The incorporation of fluorine-18 into the compound allows its use in PET imaging, providing insights into biological processes in vivo.
Mechanism of Action
The mechanism of action of 1H-Purine, 6-(fluoromethyl)- involves its interaction with purine-binding enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate enzymatic activity and signaling pathways. This makes it a valuable tool in studying purine-related biological processes .
Comparison with Similar Compounds
1H-Purine, 6-(fluoromethyl)- can be compared with other fluorinated purines:
2-Fluoropurine: Similar to 1H-Purine, 6-(fluoromethyl)-, 2-Fluoropurine has a fluorine atom at the 2-position, affecting its reactivity and biological activity.
8-Fluoropurine: This compound has a fluorine atom at the 8-position, which also alters its properties and applications.
6-(Trifluoromethyl)purine: The presence of a trifluoromethyl group at the 6-position provides different physicochemical characteristics compared to the fluoromethyl group.
1H-Purine, 6-(fluoromethyl)- stands out due to its unique substitution pattern, which offers distinct advantages in terms of reactivity and biological activity.
Properties
IUPAC Name |
6-(fluoromethyl)-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJLEPWPMOQCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462559 | |
| Record name | 1H-Purine, 6-(fluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667420-76-0 | |
| Record name | 1H-Purine, 6-(fluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















